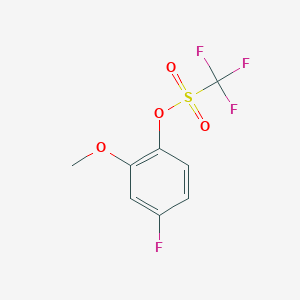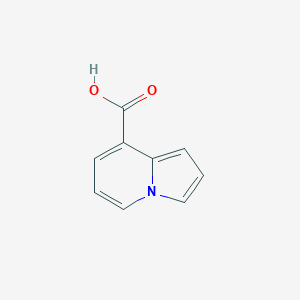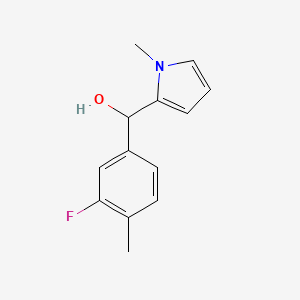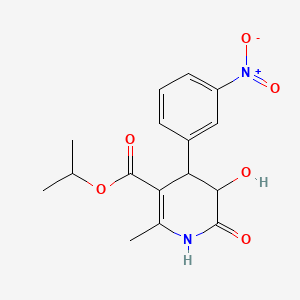![molecular formula C13H15N3 B13437309 3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437309.png)
3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused ring system combining an imidazole and a pyrazine ring The presence of the p-tolyl group (a benzene ring substituted with a methyl group) adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of p-toluidine with glyoxal can form an intermediate, which upon further reaction with a suitable reagent, such as hydrazine, leads to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce halogen atoms into the aromatic ring.
Scientific Research Applications
3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential medicinal applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and use in drug design.
Pyrrolopyrazine: Exhibits a range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can be exploited in the design of new molecules with specific properties.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)12-8-15-13-9-14-6-7-16(12)13/h2-5,8,14H,6-7,9H2,1H3 |
InChI Key |
BJORUCCISPEUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C3N2CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N'-[[5-(2-hydroxyethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B13437227.png)

![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)





![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)

![3-[3-(3-Diphenylphosphaniumylpropylimino)butan-2-ylideneamino]propyl-diphenylphosphanium;nickel](/img/structure/B13437301.png)

